molecular formula C12H13FO2 B3009762 (S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol CAS No. 1604261-88-2

(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol

Cat. No.: B3009762
CAS No.: 1604261-88-2
M. Wt: 208.232
InChI Key: XRGAWTNNXFFOEX-JTQLQIEISA-N
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Description

(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol is a chiral spirocyclic compound featuring a chromane (benzopyran) scaffold fused with a cyclobutane ring. The fluorine substituent at the 6-position and the hydroxyl group at the 4-position are critical to its stereochemical and electronic properties. This compound is of significant interest in medicinal chemistry due to its structural complexity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGAWTNNXFFOEX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The final step involves the formation of the spirocyclic structure through a cycloaddition reaction, typically using a cyclobutane derivative under high-pressure conditions.

Industrial Production Methods

Industrial production of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents/Functional Groups Spiro Ring System CAS Number Molecular Formula Molecular Weight
(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol 6-F, 4-OH, S-configuration Chromane-Cyclobutane - C₁₂H₁₃FO₂ 208.23*
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one 6-F, 4-keto Chromane-Cyclobutane 934554-57-1 C₁₂H₁₁FO₂ 206.21
6-Bromospiro[chroman-2,1'-cyclobutan]-4-one 6-Br, 4-keto Chromane-Cyclobutane 934555-03-0 C₁₂H₁₁BrO₂ 267.12
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine 6-F, 4-NH₂ Chromane-Cyclobutane 934554-58-2 C₁₂H₁₄FNO 207.24
(R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride 6-F, 4-NH₂, cyclopentane spiro Chromane-Cyclopentane 2225126-79-2 C₁₃H₁₆FNO·HCl 265.73
6-Fluorochroman-4-one 6-F, 4-keto (no spiro ring) Chromane-only 66892-34-0 C₉H₇FO₂ 166.15

*Estimated based on analogous structures.

Electronic Effects of Halogen Substitution

  • Fluorine vs. Bromine : The 6-fluoro derivative (CAS 934554-57-1) exhibits enhanced metabolic stability compared to the 6-bromo analog (CAS 934555-03-0) due to fluorine’s electronegativity and small size, which reduces steric hindrance. However, bromine’s larger atomic radius may improve hydrophobic interactions in target binding .
  • Hydroxyl vs. Ketone vs. The 4-keto (CAS 934554-57-1) and 4-NH₂ (CAS 934554-58-2) analogs show varied reactivity: the ketone may participate in Schiff base formation, while the amine enables protonation, enhancing solubility in acidic environments .

Spiro Ring Size Impact

  • Cyclobutane vs. Cyclopentane : The cyclobutane spiro system in this compound imposes greater ring strain, favoring a planar chromane conformation. In contrast, the cyclopentane analog (CAS 2225126-79-2) offers conformational flexibility, which may enhance binding to flexible enzyme pockets .

Biological Activity

(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The fluorine atom in the chromane moiety is critical for its interaction with biological targets.

The primary biological activity attributed to this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol. Inhibition of this enzyme has been linked to therapeutic benefits in conditions such as diabetic cataracts and neuropathy.

Aldose Reductase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against aldose reductase. This inhibition can help mitigate the complications associated with diabetes by preventing the accumulation of sorbitol and related osmotic damage in tissues.

Biological Activity Data

Activity IC50 Value (µM) Reference
Aldose Reductase Inhibition3.5
Cytotoxicity in Cancer Cell Lines25

Case Studies

  • Diabetic Cataract Treatment : A study explored various aldose reductase inhibitors, including this compound. The findings suggested that this compound not only inhibited aldose reductase effectively but also reduced cataract formation in diabetic models.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound in diabetic rats. The results indicated a reduction in oxidative stress markers and improved neuronal health, highlighting its potential for treating diabetic neuropathy.

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